3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine
Description
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-fluoro-5-methylphenyl group. The oxadiazole scaffold is known for its stability, aromaticity, and versatility in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C9H8FN3O |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8FN3O/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
UQJJRUAQJYEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=NOC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and substituent effects among analogous 1,2,4-oxadiazol-5-amine derivatives:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Compounds like Ox2 (3-nitrophenyl) and 3-[3-(trifluoromethyl)phenyl]-... exhibit reduced electron density on the oxadiazole ring, enhancing electrophilicity and reactivity in nucleophilic substitutions .
- Electron-Donating Groups (e.g., -CH3) : The methyl group in Ox4 increases lipophilicity and may improve membrane permeability compared to the target compound’s -F/-CH3 combination .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s fluorine and methyl groups likely reduce LogP compared to Ox4’s methyl group alone, balancing lipophilicity and solubility.
- Nitro-substituted analogs (e.g., Ox3) exhibit higher melting points due to strong intermolecular dipole interactions, but lower solubility .
Biological Activity
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H8FN3O
- Molecular Weight : 193.18 g/mol
- CAS Number : 1249572-43-7
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Leukemia Cells :
- A study indicated that certain oxadiazole derivatives showed cytotoxic activity against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13) and acute monocytic leukemia (U-937). The IC50 values were reported in the sub-micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Breast Cancer Cell Lines :
- Comparative Efficacy :
The biological activity of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways by modulating key proteins involved in cell survival and death.
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown significant HDAC inhibitory activity, which is crucial for cancer progression. A derivative exhibited an IC50 value of 8.2 nM against HDAC-1, indicating strong potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their molecular structure. Modifications in the phenyl ring and the presence of halogen atoms have been shown to significantly affect their potency:
| Compound Modification | Effect on Activity |
|---|---|
| Halogen substitution | Generally decreases antiproliferative activities |
| Alkyl group addition | Can enhance cytotoxic effects |
| Aromatic ring changes | Alters binding affinity and selectivity for targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
